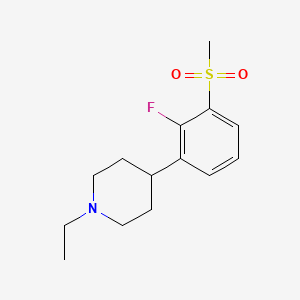

Ordopidine

Description

ORDOPIDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |

|---|---|

CAS No. |

871351-60-9 |

Molecular Formula |

C14H20FNO2S |

Molecular Weight |

285.38 g/mol |

IUPAC Name |

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |

InChI Key |

UKUPJASJNQDHPH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |

Appearance |

Solid powder |

Other CAS No. |

871351-60-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACR325; ACR-325; ACR 325; Ordopidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ordopidine in the Central Nervous System

Disclaimer: Ordopidine is a novel compound with limited publicly available data. This document synthesizes the existing preclinical research to provide a comprehensive overview of its proposed mechanism of action for researchers, scientists, and drug development professionals.

Executive Summary

This compound is classified as a dopaminergic stabilizer, exhibiting a unique state-dependent effect on motor activity. Preclinical evidence indicates that its primary mechanism of action in the central nervous system (CNS) involves a dual modulation of cortical and striatal circuits. Unlike typical dopamine D2 receptor antagonists, this compound's distinct profile appears to stem from its ability to concurrently enhance activity-regulated cytoskeleton-associated protein (Arc) expression in both the frontal cortex and the striatum.[1] This dual action is hypothesized to be mediated by low-affinity dopamine D2 receptor antagonism and a potential enhancement of N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the cortex.[1] This guide will detail the experimental findings that form our current understanding of this compound's complex pharmacology.

Proposed Mechanism of Action

This compound's therapeutic potential is rooted in its ability to stabilize the dopaminergic system, inhibiting hyperactivity while stimulating behavior in states of hypoactivity.[1] This stabilizing effect is achieved through a multi-faceted interaction with key neuronal pathways.

Dopamine D2 Receptor Antagonism

In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist.[1] In vivo, this action is most evident in the striatum, where, similar to D2 antagonists like haloperidol and remoxipride, this compound significantly increases the expression of the immediate early gene Arc.[1] Striatal Arc expression shows a strong positive correlation with the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting that the mechanism involves the blockade of D2 autoreceptors, leading to increased dopamine turnover and subsequent Arc induction.

Cortical Activation and Glutamatergic Modulation

The most distinctive feature of this compound is its concurrent induction of Arc expression in the frontal cortex, an effect not observed with reference dopamine D1 or D2 antagonists. This compound administration leads to a 1.7-fold increase in cortical Arc expression relative to control. This effect is hypothesized to reflect an enhancement of NMDA receptor-mediated signaling in the frontal cortex. This glutamatergic enhancement may contribute to the state-dependent locomotor effects and differentiate this compound from traditional dopamine receptor modulators. The related compound, pridopidine, is also thought to enhance cortico-striatal synaptic activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its related compound, pridopidine, to provide context for its biological activity.

Table 1: In Vivo Gene Expression Changes Induced by this compound

| Brain Region | Biomarker | Fold Change vs. Control | Statistical Significance |

| Frontal Cortex | Arc Expression | 1.7-fold increase | p < 0.05 |

| Striatum | Arc Expression | Significant increase | p < 0.05 |

Data derived from studies in male Sprague-Dawley rats.

Table 2: Receptor Occupancy Data for the Related Dopaminergic Stabilizer, Pridopidine

| Receptor Target | Dose (mg/kg) | Receptor Occupancy (%) | Method |

| Sigma-1 | 3 | 57 ± 2 | microPET with 11C-SA4503 |

| Sigma-1 | 15 | 85 ± 2 | microPET with 11C-SA4503 |

| Dopamine D2 | 60 | 44 - 66 | microPET with 11C-raclopride |

Note: This data is for pridopidine, a structurally and functionally similar compound, and is included to provide a potential framework for this compound's receptor engagement profile. Significant D2 receptor occupancy was only observed at very high doses.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Animal Model for In Vivo Studies

-

Species/Strain: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water provided ad libitum.

-

Drug Administration: this compound and reference compounds administered via subcutaneous (s.c.) injection.

Quantification of Arc Gene Expression

-

Objective: To measure changes in synaptic activation in the frontal cortex and striatum following this compound administration.

-

Methodology:

-

Tissue Collection: Animals are euthanized at a specified time point after drug administration. The brain is rapidly removed and dissected to isolate the frontal cortex and striatum.

-

RNA Extraction: Total RNA is extracted from the dissected brain regions using standard commercially available kits (e.g., RNeasy Kit, Qiagen).

-

Reverse Transcription: Extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

Quantitative PCR (qPCR): The relative expression of Arc mRNA is quantified using qPCR with specific primers for the Arc gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The fold change in Arc expression is calculated using the delta-delta Ct method, comparing the drug-treated group to the vehicle-treated control group.

-

Monoamine Neurochemistry Analysis

-

Objective: To measure the levels of dopamine and its metabolites in brain tissue to assess dopamine turnover.

-

Methodology:

-

Tissue Preparation: Brain tissue from the striatum is homogenized in an appropriate buffer containing an internal standard.

-

High-Pressure Liquid Chromatography (HPLC): The homogenate is centrifuged, and the supernatant is injected into an HPLC system coupled with electrochemical detection.

-

Quantification: The concentrations of dopamine and its metabolites (e.g., DOPAC) are determined by comparing the peak areas to a standard curve.

-

Data Analysis: Neurochemical levels are expressed as ng/mg of tissue and compared between treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental logic for this compound.

Caption: Proposed dual mechanism of this compound in the CNS.

Caption: Experimental workflow for quantifying Arc gene expression.

Caption: Logical relationship of this compound's actions and effects.

References

Ordopidine: A Technical Overview of its Chemical Properties and Neuropharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine (1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine) is a novel psychoactive compound classified as a dopaminergic stabilizer. This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action. This compound exhibits a unique profile, acting as a low-affinity dopamine D2 receptor antagonist while displaying a higher affinity for the sigma-1 receptor. This dual action is hypothesized to contribute to its state-dependent effects on locomotor activity and its potential therapeutic applications in neuropsychiatric disorders. This guide synthesizes available data on its receptor binding affinities, its impact on gene expression, and its neurochemical effects, providing a foundational resource for researchers in neuropharmacology and drug development.

Chemical Structure and Properties

This compound is a phenylpiperidine derivative with the systematic IUPAC name 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine. Its chemical structure is characterized by a central piperidine ring, an ethyl group on the piperidine nitrogen, and a substituted phenyl ring at the 4-position. The phenyl ring is further functionalized with a fluorine atom and a methylsulfonyl group.

Chemical Identifiers:

-

IUPAC Name: 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine

-

Molecular Formula: C₁₄H₂₀FNO₂S

-

Molecular Weight: 285.38 g/mol

-

SMILES: CCN1CCC(CC1)c2cccc(c2F)S(=O)(=O)C

-

InChI Key: UKUPJASJNQDHPH-UHFFFAOYSA-N

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and the closely related compound, Pridopidine, which shares a similar mechanism of action as a dopaminergic stabilizer. Due to the limited availability of specific binding affinity data for this compound, data for Pridopidine is included for comparative purposes and is clearly noted.

| Parameter | Value | Compound | Receptor/Target | Tissue/System | Citation |

| Cortical Arc mRNA Expression | 1.7-fold increase vs. control | This compound | Activity-regulated cytoskeleton-associated protein (Arc) | Rat Cortex | [1] |

| Striatal Arc mRNA Expression | Significant increase vs. control | This compound | Activity-regulated cytoskeleton-associated protein (Arc) | Rat Striatum | [1] |

| Sigma-1 Receptor Binding Affinity (Ki) | ~70 nM (high-affinity) | Pridopidine | Sigma-1 Receptor | Not Specified | [2][3] |

| Dopamine D2 Receptor Binding Affinity (Ki) | 7520 nM | Pridopidine | Dopamine D2 Receptor | Not Specified | [2] |

Mechanism of Action and Signaling Pathways

This compound is classified as a dopaminergic stabilizer, exhibiting a state-dependent modulation of dopaminergic activity. Its mechanism is believed to be multifaceted, primarily involving interactions with the dopamine D2 receptor and the sigma-1 receptor.

-

Dopamine D2 Receptor Antagonism: this compound acts as a low-affinity antagonist at dopamine D2 receptors. This interaction is thought to contribute to its ability to inhibit psychostimulant-induced hyperactivity. The low affinity may explain its reduced propensity to induce catalepsy compared to typical D2 antagonists.

-

Sigma-1 Receptor Agonism: The related compound, Pridopidine, has been shown to be a high-affinity agonist at the sigma-1 receptor. This receptor is an intracellular chaperone protein involved in regulating cellular stress, calcium signaling, and neuronal plasticity. Activation of the sigma-1 receptor may underlie some of the neuroprotective and pro-cognitive effects observed with dopaminergic stabilizers.

-

Enhancement of Cortico-Striatal Arc Gene Expression: this compound has been demonstrated to increase the expression of the immediate early gene Arc (Activity-regulated cytoskeleton-associated protein) in both the cortex and striatum. Arc is critically involved in synaptic plasticity and memory consolidation. This effect on Arc expression is hypothesized to be a downstream consequence of its receptor interactions and may contribute to its therapeutic effects. The increase in cortical Arc expression is suggested to be linked to enhanced NMDA receptor-mediated signaling.

Below is a diagram illustrating the proposed signaling pathway for this compound.

References

- 1. The dopaminergic stabilizers pridopidine and this compound enhance cortico-striatal Arc gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

Pharmacological Profile of Ordopidine: A Technical Guide

Executive Summary

Ordopidine (also known as ACR325) is an investigational small molecule classified as a "dopaminergic stabilizer." It demonstrates a unique, state-dependent pharmacological profile, characterized by its ability to inhibit psychostimulant-induced hyperactivity and stimulate motor behavior in states of hypoactivity.[1] This profile suggests potential therapeutic applications in neurological and psychiatric disorders where dopamine signaling is dysregulated, such as Parkinson's disease and psychosis.[2]

The primary mechanism of action is now understood to be a combination of high-affinity agonism at the Sigma-1 Receptor (S1R) and low-affinity antagonism at the Dopamine D2 Receptor (D2R). This dual action differentiates this compound from typical D2 receptor antagonists. A key pharmacodynamic marker for this compound is its unique ability to concurrently increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the frontal cortex and the striatum, an effect not observed with standard dopaminergic agents.[1] This guide provides a comprehensive overview of the available pharmacological data, experimental methodologies, and hypothesized signaling pathways for this compound and its closely related analogue, Pridopidine.

Mechanism of Action

This compound's therapeutic effects are believed to arise from its multimodal action on central nervous system targets.

-

Sigma-1 Receptor (S1R) Agonism: Emerging evidence, primarily from studies of the closely related compound Pridopidine, indicates that high-affinity agonism at the S1R is a key driver of the "dopamine stabilizer" profile. S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including neuronal survival and synaptic plasticity. Activation of S1R by compounds like Pridopidine has been shown to be neuroprotective.

-

Dopamine D2 Receptor (D2R) Antagonism: this compound exhibits low-affinity antagonist activity at the D2R.[1] This interaction is thought to contribute to its effects in hyper-dopaminergic states. Unlike typical antipsychotics with high D2R affinity, this compound's lower affinity may reduce the incidence of motor side effects.[2]

-

Modulation of Glutamatergic Signaling: The this compound-induced increase in cortical Arc expression is hypothesized to be a result of enhanced N-methyl-D-aspartate (NMDA) receptor-mediated signaling. This suggests an indirect modulatory effect on the glutamatergic system, which plays a critical role in synaptic plasticity and cognitive function.

Receptor Binding Affinity

Note: The following data pertains to Pridopidine , not this compound, and should be interpreted as representative of this class of compounds.

| Target Receptor | Ligand | Ki (nM) | Assay Type | Reference Compound |

| Sigma-1 (S1R) | Pridopidine | ~70 | Radioligand Competition | [3H]-(+)-pentazocine |

| Dopamine D2 (High Affinity) | Pridopidine | ~7,520 | Radioligand Competition | - |

| Dopamine D2 (Low Affinity) | Pridopidine | ~17,500 | Radioligand Competition | - |

Table 1: Representative Receptor Binding Affinities for Pridopidine.

Pharmacokinetics

Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, T1/2, bioavailability) for this compound are not currently available in peer-reviewed literature. For drug development professionals, these parameters would be determined in preclinical animal studies and subsequent human clinical trials.

Pharmacodynamics

The most distinct pharmacodynamic effect of this compound is the robust and unique upregulation of Activity-Regulated Cytoskeleton-Associated Protein (Arc) mRNA.

| Brain Region | Effect on Arc mRNA Expression | Fold Change vs. Control | Putative Mechanism |

| Frontal Cortex | Increase | ~1.7-fold | S1R Agonism / NMDA Modulation |

| Striatum | Increase | Significant Increase | D2R Antagonism |

Table 2: In Vivo Pharmacodynamic Effects of this compound on Arc Gene Expression in Rats.

Signaling Pathways

The molecular pathways underlying this compound's action are multifaceted, involving both direct receptor engagement and downstream transcriptional events.

Key Experimental Protocols

Radioligand Binding Assay (Generic Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the D2R and S1R.

Methodology:

-

Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., rat striatum for D2R) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compound (this compound).

-

Filtration: Following incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Situ Hybridization for Arc mRNA (Generic Protocol)

This protocol describes the key steps for visualizing and quantifying changes in Arc mRNA expression in brain tissue following this compound administration.

Methodology:

-

Animal Treatment and Tissue Collection: Administer this compound or vehicle to rodents. At a specified time point, euthanize the animals and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA). Dissect the brain, post-fix in PFA, and prepare coronal cryosections.

-

Probe Synthesis: Generate an antisense RNA probe complementary to the Arc mRNA sequence, labeling it with digoxigenin (DIG).

-

Hybridization: After pre-treatment of the tissue sections to permeabilize the cells, apply the DIG-labeled probe and incubate overnight to allow the probe to anneal to the target mRNA.

-

Immunodetection: Following stringent washes to remove unbound probe, detect the hybridized probe using an antibody against DIG. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Signal Amplification and Visualization: Use a tyramide signal amplification (TSA) system, where the HRP enzyme activates a fluorophore-labeled tyramide substrate, causing it to covalently bind near the target mRNA. This results in a highly amplified, localized fluorescent signal.

-

Microscopy and Quantification: Visualize the fluorescent signal using a confocal or epifluorescence microscope. Capture images of the brain regions of interest and use image analysis software to quantify the number of labeled cells or the integrated density of the fluorescent signal.

References

In Vitro Dopamine D2 Receptor Binding Affinity of Ordopidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine (also known as ACR325) is a novel psychotropic agent classified as a dopaminergic stabilizer.[1] Its mechanism of action involves modulation of the dopamine D2 receptor, where it acts as an antagonist.[2] This technical guide provides a comprehensive overview of the in vitro dopamine D2 receptor binding characteristics of this compound, including its known affinity, detailed experimental protocols for assessing such binding, and the relevant signaling pathways. While this compound is characterized by its low affinity for the D2 receptor, this document aims to equip researchers with the foundational knowledge required for further investigation and drug development efforts.[2]

Introduction to this compound and the Dopamine D2 Receptor

This compound is a CNS-active compound that has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[1] It is structurally and pharmacologically related to pridopidine, another dopaminergic stabilizer.[2] These compounds exhibit a unique profile of inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity. This state-dependent activity is attributed to their interaction with the dopamine D2 receptor.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is a key target for a wide range of antipsychotic and neurological drugs. The D2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Binding Affinity of this compound

For context, its closely related analogue, pridopidine, has a reported high-affinity Ki value in the micromolar range, which aligns with the qualitative description of low affinity for this class of compounds. The lack of a precise Ki value for this compound underscores the need for further direct experimental determination to quantitatively characterize its interaction with the D2 receptor.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of this compound

| Compound | Receptor | Ligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |

| This compound | Dopamine D2 | Not Reported | Not Reported | Not Publicly Available | Not Publicly Available |

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the dopamine D2 receptor is typically achieved through in vitro radioligand binding assays. Below is a detailed, generalized protocol based on standard methodologies.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol or Spiperone).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2), pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration over glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Assay Procedure

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of this compound (e.g., from 10-11 M to 10-5 M).

-

For total binding wells, add the vehicle solvent instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the D2 receptor affinity of this compound.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a dopaminergic stabilizer that functions as a low-affinity antagonist at the dopamine D2 receptor. While a precise quantitative measure of its binding affinity (Ki or IC50) is not currently available in the public domain, the established methodologies of in vitro radioligand binding assays provide a clear path for its determination. Understanding the specific binding characteristics of this compound is crucial for elucidating its full pharmacological profile and for the rational design of future drug development programs targeting the dopaminergic system. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in this endeavor.

References

Ordopidine's Impact on Dopamine and Noradrenaline Levels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine (also known as ACR-325) is an investigational compound classified as a dopaminergic stabilizer and a dopamine D2 receptor antagonist. Preclinical evidence indicates that this compound significantly influences central monoamine neurotransmission, particularly by increasing levels of dopamine and noradrenaline in the forebrain. This technical guide synthesizes the available data on this compound's pharmacological effects on these key catecholamines, providing a detailed overview of its mechanism of action, experimental validation, and the methodologies employed in its assessment. The information presented is intended to support further research and development efforts in the field of neuropharmacology.

Introduction

This compound is a novel psychoactive compound that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and psychosis.[1] Its primary pharmacological characteristic is its action as a dopamine D2 receptor antagonist.[2][3] Functionally, it is categorized as a dopaminergic stabilizer, a class of drugs that can modulate dopamine-dependent behaviors, inhibiting hyperactivity while stimulating motor function in states of hypoactivity.[3] A key aspect of this compound's neurochemical profile is its ability to elevate dopamine and noradrenaline levels in critical brain regions such as the forebrain.[1] This whitepaper provides a comprehensive analysis of this effect, drawing on available preclinical data and detailing the experimental frameworks used for its characterization.

Mechanism of Action: Dopaminergic Stabilization

This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor. By blocking these presynaptic autoreceptors, this compound disrupts the negative feedback loop that normally inhibits dopamine synthesis and release. This blockade leads to an increase in the firing rate of dopaminergic neurons and subsequent enhancement of dopamine release in target brain regions.

The concurrent increase in noradrenaline levels suggests a broader influence on catecholaminergic pathways. This may occur through several potential mechanisms, including possible interactions with noradrenergic autoreceptors or indirect effects stemming from the intricate interplay between the dopaminergic and noradrenergic systems. The dual elevation of both neurotransmitters is a defining feature of this compound's pharmacological profile.

Below is a diagram illustrating the proposed signaling pathway for this compound's effect on dopamine release.

Caption: Proposed mechanism of this compound-induced dopamine release.

Quantitative Effects on Dopamine and Noradrenaline

While direct quantitative data for this compound's effect on dopamine and noradrenaline levels are not extensively published, studies on the closely related and structurally similar dopaminergic stabilizer, Pridopidine, provide valuable insights. These studies utilize comparable experimental methodologies and offer a strong basis for understanding the expected effects of this compound.

The following table summarizes the effects of Pridopidine on extracellular dopamine and noradrenaline levels in different brain regions of the rat, as determined by in vivo microdialysis. It is hypothesized that this compound would produce a similar, dose-dependent increase in these neurotransmitters.

| Brain Region | Neurotransmitter | % Increase from Baseline (Mean ± SEM) |

| Nucleus Accumbens | Dopamine | 194% |

| Noradrenaline | 157% | |

| Dorsal Striatum | Dopamine | 173% |

| Noradrenaline | 300% | |

| Prefrontal Cortex | Dopamine | 212% |

| Noradrenaline | 209% |

Data derived from studies on the related compound, Pridopidine.

Experimental Protocols

The assessment of this compound's effects on dopamine and noradrenaline levels typically involves in vivo microdialysis in animal models, followed by quantitative analysis of the collected dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

In Vivo Microdialysis

This technique allows for the continuous sampling of extracellular fluid from specific brain regions of a living, freely moving animal.

Workflow:

Caption: Workflow for in vivo microdialysis and neurochemical analysis.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum).

-

Recovery: Animals are allowed to recover from surgery before the experiment.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues.

-

Sample Storage: Collected samples are immediately stabilized and stored at -80°C until analysis.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This is a highly sensitive method for separating and quantifying catecholamines in biological samples.

Protocol Summary:

-

Sample Preparation: Thawed dialysate samples are injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through a reversed-phase column. The mobile phase composition is optimized to achieve separation of dopamine, noradrenaline, and their metabolites.

-

Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A specific potential is applied to an electrode, causing the oxidation of dopamine and noradrenaline, which generates a measurable electrical current.

-

Quantification: The peak area of the current is proportional to the concentration of the analyte in the sample. Concentrations are determined by comparison to standard curves generated from solutions of known concentrations.

Conclusion

This compound is a dopaminergic stabilizer with a clear preclinical profile of increasing dopamine and noradrenaline levels in the forebrain, an effect mediated primarily through the antagonism of dopamine D2 receptors. While specific quantitative data for this compound remain to be fully published, the extensive research on the analogous compound, Pridopidine, provides a robust framework for understanding its expected neurochemical effects. The methodologies of in vivo microdialysis coupled with HPLC-ED analysis are the gold standard for elucidating these effects. Further research to quantify the precise dose-dependent impact of this compound on catecholamine levels will be crucial for its continued development and for fully understanding its therapeutic potential in treating complex neurological and psychiatric disorders.

References

- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Ordopidine for Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ordopidine is an investigational small molecule that has been classified as a dopaminergic stabilizer.[1] Preclinical research suggests a unique neuropharmacological profile that distinguishes it from traditional dopamine agonists and antagonists. While direct preclinical studies of this compound in animal models of Parkinson's disease are limited, its known mechanisms of action and data from the closely related compound, Pridopidine, provide a rationale for its potential therapeutic utility in this neurodegenerative disorder. This document synthesizes the available preclinical data on this compound, details relevant experimental methodologies, and visualizes its potential signaling pathways and experimental workflows.

Mechanism of Action

This compound is characterized as a dopaminergic stabilizer, a class of compounds that can moderate dopamine-dependent behaviors, inhibiting hyperactivity while stimulating motor function in states of hypoactivity.[2] In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist.[2] A key preclinical finding is its ability to concurrently increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the cortex and striatum, an effect not observed with typical dopamine D1 or D2 receptor modulators.[2] This suggests a unique mechanism of action potentially involving the enhancement of N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the frontal cortex.[2]

The structurally similar compound, Pridopidine, was also initially described as a dopamine stabilizer but is now recognized as a potent and selective sigma-1 receptor (S1R) agonist. This agonism at the S1R is believed to mediate its neuroprotective effects. While there is no direct evidence to date confirming this compound's activity at the S1R, the parallels in their neuropharmacological profiles warrant further investigation into this potential mechanism.

Quantitative Preclinical Data

Direct quantitative data for this compound in preclinical models of Parkinson's disease is not extensively available in the public domain. The primary quantitative finding comes from a study on its neuropharmacological effects on gene expression. For a more comprehensive understanding of the potential efficacy of a dopaminergic stabilizer with a similar profile, data from a preclinical study of Pridopidine in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease is also presented for comparative purposes.

Table 1: Neuropharmacological Effects of this compound on Arc Gene Expression

| Parameter | Brain Region | Fold Change vs. Control | Animal Model | Reference |

| Arc mRNA Expression | Frontal Cortex | 1.7-fold increase | Rat | |

| Arc mRNA Expression | Striatum | Significant increase | Rat |

Table 2: Neurorestorative Effects of Pridopidine in a 6-OHDA Mouse Model of Parkinson's Disease (for comparative reference)

| Parameter | Treatment Group | Outcome | Reference |

| Behavioral Outcomes | |||

| Forelimb Use (Cylinder Test) | Pridopidine (0.3 mg/kg) | Significant improvement in deficits | |

| Forelimb Akinesia (Stepping Test) | Pridopidine (0.3 mg/kg) | Significant improvement in deficits | |

| Rotational Asymmetry | Pridopidine (0.3 mg/kg) | Abolished ipsilateral rotational bias | |

| Rotational Asymmetry | Pridopidine (1 mg/kg) | Significant improvement in rotational bias | |

| Neuroprotective Outcomes | |||

| Nigral Dopamine Cell Bodies | Pridopidine (0.3 mg/kg) | Significant protection | |

| Striatal Dopaminergic Fiber Density | Pridopidine (0.3 mg/kg) | Increased density | |

| Biochemical Outcomes | |||

| Striatal GDNF Levels | Pridopidine (0.3 mg/kg) | Upregulation | |

| Striatal BDNF Levels | Pridopidine (0.3 mg/kg) | Upregulation | |

| Striatal pERK1/2 Levels | Pridopidine (0.3 mg/kg) | Upregulation |

Experimental Protocols

Detailed experimental protocols for this compound in Parkinson's disease models have not been published. However, based on the available literature for this compound and Pridopidine, the following methodologies are representative of the key experiments.

In Vivo Gene Expression Analysis

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: this compound administered systemically.

-

Tissue Processing: Following a defined post-administration period, animals are euthanized, and brains are rapidly dissected to isolate the frontal cortex and striatum.

-

RNA Extraction and Analysis: Total RNA is extracted from the brain tissue. The expression levels of Arc mRNA are quantified using in situ hybridization or quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene and expressed as a fold change relative to a vehicle-treated control group.

6-OHDA Mouse Model of Parkinson's Disease (as applied to Pridopidine)

-

Lesioning: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum of mice to induce progressive degeneration of the nigrostriatal dopamine pathway.

-

Drug Administration: Daily administration of the test compound (e.g., Pridopidine at 0.3 mg/kg or 1 mg/kg) or vehicle, typically commencing after the lesion has been established.

-

Behavioral Testing:

-

Cylinder Test: To assess forelimb use asymmetry, mice are placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forelimbs is recorded.

-

Stepping Test: To measure forelimb akinesia, the mouse is held with its forelimbs on a surface, and the number of adjusting steps is counted as the mouse is moved sideways.

-

Rotational Behavior: Amphetamine-induced rotations are monitored to quantify the degree of dopamine denervation and the effect of the treatment on motor asymmetry.

-

-

Immunohistochemistry: After the treatment period, brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

-

Biochemical Analysis: Striatal tissue is analyzed using methods such as ELISA or Western blot to measure levels of neurotrophic factors (GDNF, BDNF) and signaling molecules (pERK1/2).

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

Caption: Proposed signaling pathway for this compound's action in cortical neurons.

Hypothetical Neuroprotective Pathway of this compound (Inferred from Pridopidine)

Caption: Hypothetical neuroprotective pathway of this compound via S1R agonism.

Experimental Workflow for Preclinical Evaluation in a Parkinson's Disease Model

Caption: A typical experimental workflow for preclinical evaluation.

Discussion and Future Directions

The available preclinical data on this compound, particularly its unique effect on Arc gene expression, suggests a novel mechanism of action that could be beneficial for treating Parkinson's disease. The D2 receptor antagonism may help to modulate motor symptoms, while the putative enhancement of NMDA receptor signaling and cortical activity could address both motor and non-motor aspects of the disease.

The significant neurorestorative and neuroprotective effects observed with the similar compound, Pridopidine, in a Parkinson's disease model strongly underscore the therapeutic potential of this class of molecules. The critical role of the sigma-1 receptor in mediating these effects in the case of Pridopidine highlights an urgent need to investigate whether this compound also acts as an S1R agonist.

Future preclinical research on this compound for Parkinson's disease should focus on:

-

Comprehensive evaluation in gold-standard animal models of Parkinson's disease (e.g., 6-OHDA and MPTP models) to assess its impact on motor deficits, non-motor symptoms, and L-DOPA-induced dyskinesia.

-

Elucidation of its full receptor binding profile , with a particular focus on its affinity for the sigma-1 receptor.

-

In-depth investigation of its neuroprotective potential , including its ability to prevent dopaminergic neuron loss and its effects on neuroinflammation and mitochondrial function.

-

Dose-response studies to identify the optimal therapeutic window, as suggested by the differential effects of low and high doses of Pridopidine.

References

Investigational Uses of Ordopidine in Affective Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical and early clinical information on Ordopidine (ACR325). The development of this compound for affective disorders appears to have been limited, and comprehensive clinical data is not available in the public domain.

Introduction

This compound, also known as ACR325, with the chemical name 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is an investigational compound that has been classified as a dopaminergic stabilizer.[1] It shares structural and functional similarities with pridopidine.[1] The primary mechanism of action of this compound is reported to be low-affinity dopamine D2 receptor antagonism.[1] This unique pharmacological profile has led to its investigation in central nervous system disorders, including initial considerations for affective disorders such as bipolar disorder.[2]

This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological properties, preclinical findings, and the limited information regarding its clinical development for affective disorders.

Pharmacological Profile

Mechanism of Action

This compound is characterized as a dopaminergic stabilizer, exerting its effects primarily through the dopamine D2 receptor.[1] Unlike typical antipsychotics, it acts as a low-affinity antagonist at the D2 receptor. This property is thought to contribute to its state-dependent effects, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity.

A key distinguishing feature of this compound, shared with its analog pridopidine, is its ability to enhance the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene associated with synaptic plasticity, in both the frontal cortex and striatum. This concurrent increase in Arc expression in these two key brain regions is not observed with reference dopamine D1 or D2 receptor antagonists. The elevation in cortical Arc expression is hypothesized to be linked to enhanced N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound based on its known mechanism of action.

Caption: Proposed signaling pathway of this compound.

Preclinical Data

The majority of available data on this compound comes from a 2014 study investigating its effects on Arc gene expression in the rat brain.

Quantitative Data: Arc Gene Expression

The following table summarizes the quantitative findings from the aforementioned study, comparing the effects of this compound with its analog pridopidine and control on Arc gene expression.

| Compound | Dose (mg/kg) | Brain Region | Fold Change in Arc Expression (vs. Control) | Reference |

| This compound | 25 | Frontal Cortex | 1.7 | |

| This compound | 25 | Striatum | Significant Increase (exact fold change not specified) | |

| Pridopidine | 25 | Frontal Cortex | 2.2 | |

| Pridopidine | 25 | Striatum | Significant Increase (exact fold change not specified) |

Experimental Protocols

3.2.1 In Vivo Assessment of Arc Gene Expression

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration: this compound (25 mg/kg) or vehicle was administered via subcutaneous injection.

-

Tissue Collection: Two hours post-injection, animals were euthanized, and brains were rapidly removed and frozen.

-

Analysis: Coronal brain sections (14 µm) were processed for in situ hybridization histochemistry using a 35S-labeled oligonucleotide probe for Arc mRNA.

-

Quantification: Film autoradiograms were digitized, and the optical density of the hybridization signal was measured in the frontal cortex and striatum using computerized image analysis software. Data were expressed as a percentage of the control group mean.

-

Reference: This protocol is based on the methodology described in Waters et al., 2014.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for Arc gene expression analysis.

Clinical Development in Affective Disorders

Information regarding the clinical development of this compound (ACR325) for affective disorders is sparse.

Phase I Studies

In 2008, NeuroSearch A/S announced the completion of Phase I single and multiple-dose studies in healthy volunteers. The results indicated that this compound had a linear and predictable pharmacokinetic profile and was well-tolerated at doses predicted to be therapeutic.

Planned Phase II Studies

Following the Phase I studies, NeuroSearch stated its intention to advance this compound into Phase II proof-of-concept studies for Parkinson's disease and bipolar disorder. A clinical trial for Parkinson's disease was registered (NCT01023282). However, there is no publicly available information confirming the initiation or completion of the planned Phase II study for bipolar disorder. The development pathway for this compound in affective disorders appears to have been discontinued or has not been publicly reported.

The following diagram illustrates the known clinical development pathway.

References

Ordopidine as a Dopaminergic Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine (ACR325) is a novel psychopharmacological agent classified as a dopaminergic stabilizer. Structurally and functionally related to pridopidine, this compound exhibits a unique state-dependent modulation of the dopamine system, inhibiting hyperactivity in hyperdopaminergic states and enhancing motor function in hypodopaminergic conditions. This is achieved through a dual mechanism of action involving low-affinity antagonism of the dopamine D2 receptor and potent agonism at the sigma-1 receptor (S1R). This document provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative data for this compound, data from its close analog, pridopidine, is included for comparative purposes where noted.

Core Pharmacological Profile

This compound's primary pharmacological identity is that of a dopaminergic stabilizer. This class of compounds is distinguished by its ability to modulate dopamine-dependent behaviors in a context-dependent manner, a characteristic not shared by typical dopamine D2 receptor antagonists.[1] this compound, chemically known as 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, has been investigated for the treatment of Parkinson's disease and psychoses, including bipolar disorder.[2] Early clinical studies with this compound (ACR325) in healthy volunteers have shown it to be well-tolerated with a linear and predictable pharmacokinetic profile following oral administration.[1]

Quantitative Data Summary

While specific binding affinities and pharmacokinetic parameters for this compound are not extensively published, the available data, supplemented with data from the closely related compound pridopidine, are summarized below for a comparative understanding.

| Parameter | This compound | Pridopidine | Reference |

| Receptor Binding Affinity (Ki) | |||

| Dopamine D2 Receptor | Low affinity (specific value not published) | ~7.5 µM (high affinity state), ~17.5 µM (low affinity state) | [1][2] |

| Sigma-1 Receptor (S1R) | High affinity (inferred from pridopidine) | ~70-80 nM | |

| In Vivo Effects | |||

| Cortical Arc Expression | 1.7-fold increase | 2.2-fold increase |

Note: The binding affinity of pridopidine for the sigma-1 receptor is approximately 100 times higher than for the dopamine D2 receptor. This significant difference is believed to be central to its mechanism of action.

Mechanism of Action: A Dual-Receptor Hypothesis

The dopaminergic stabilizing effect of this compound is thought to arise from its interaction with at least two distinct receptor systems: the dopamine D2 receptor and the sigma-1 receptor.

Dopamine D2 Receptor Antagonism

This compound acts as a low-affinity antagonist at the dopamine D2 receptor. This is a key feature that distinguishes it from traditional antipsychotics, which typically exhibit high-affinity D2 receptor blockade. The low affinity and likely rapid dissociation kinetics of this compound at the D2 receptor are thought to contribute to its stabilizing properties, allowing it to modulate dopaminergic tone without causing the pronounced motor side effects associated with high-affinity antagonists.

Sigma-1 Receptor (S1R) Agonism

Increasing evidence points to the sigma-1 receptor as a primary target for the "dopidine" class of compounds, including this compound's close analog, pridopidine. Pridopidine is a potent S1R agonist. S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular processes, including neuronal plasticity, neuroprotection, and cellular stress responses. The agonism of S1R by compounds like pridopidine is hypothesized to contribute to their neuroprotective effects and their ability to enhance synaptic plasticity.

Downstream Signaling: Enhancement of Cortico-Striatal Arc Expression

A unique characteristic of both this compound and pridopidine is their ability to significantly increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the cortex and striatum. Arc is an immediate early gene that plays a critical role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The increase in cortical Arc expression is hypothesized to be mediated by enhanced N-methyl-D-aspartate (NMDA) receptor signaling.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound and related compounds.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors, including dopamine D2 and sigma-1 receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., striatum for D2 receptors, whole brain for S1R) from rodents is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-(+)-pentazocine for S1R) and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurochemical Analysis of Brain Tissue

Objective: To measure the levels of dopamine and its metabolites (DOPAC and HVA) in brain regions following this compound administration.

Methodology:

-

Tissue Collection and Preparation: Following administration of this compound or vehicle to rodents, animals are euthanized, and brains are rapidly dissected on ice. Specific brain regions (e.g., striatum, prefrontal cortex) are isolated and immediately frozen.

-

Homogenization: The frozen tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

-

HPLC-ECD Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to be acidic.

-

Detection: The eluting compounds are detected electrochemically by applying a specific voltage to a working electrode. The resulting current is proportional to the concentration of the analyte.

-

-

Quantification: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas of the samples to those of known standards.

In Situ Hybridization for Arc mRNA

Objective: To visualize and quantify the expression of Arc mRNA in specific brain regions following this compound treatment.

Methodology:

-

Tissue Preparation: Animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected in a sucrose solution.

-

Sectioning: Coronal brain sections are cut on a cryostat and mounted on slides.

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the Arc mRNA sequence is synthesized by in vitro transcription.

-

Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The sections are then incubated with the DIG-labeled Arc probe in a hybridization buffer at an elevated temperature (e.g., 60-65°C) overnight.

-

Washing: The slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Visualization: The enzyme catalyzes a reaction that produces a colored precipitate or a fluorescent signal at the site of mRNA expression.

-

Microscopy and Analysis: The sections are imaged using a microscope, and the intensity and distribution of the signal are quantified using image analysis software.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action as a dopaminergic stabilizer. Its dual activity as a low-affinity dopamine D2 receptor antagonist and a potent sigma-1 receptor agonist likely underlies its unique ability to modulate dopaminergic activity in a state-dependent manner. The induction of Arc expression in key brain regions further suggests a potential for this compound to enhance synaptic plasticity and exert neuroprotective effects. Further research is warranted to fully elucidate the quantitative pharmacology and clinical utility of this compound in treating neuropsychiatric and neurodegenerative disorders.

References

Neuropharmacological Profile of Ordopidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ordopidine is a novel psychoactive compound identified as a dopaminergic stabilizer. Its unique pharmacological profile is characterized by a state-dependent effect on locomotor activity, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity.[1] This document provides a comprehensive overview of the known in vivo neuropharmacological effects of this compound, based on available preclinical research. The core mechanism of this compound involves a low-affinity antagonism of the dopamine D2 receptor.[1] Furthermore, its distinct effects on gene expression in the corticostriatal pathways suggest a mechanism that diverges from typical dopamine receptor antagonists and may involve the modulation of glutamatergic signaling.[1]

Core Neuropharmacological Effects in vivo

The primary in vivo research available focuses on this compound's impact on immediate early gene expression, monoamine neurochemistry, and locomotor activity. These studies distinguish this compound and its structural analog, Pridopidine, from other dopaminergic agents.[1]

Quantitative Data on Gene Expression

A key finding from in vivo studies is the significant impact of this compound on the expression of the activity-regulated cytoskeleton-associated protein (Arc), a marker for synaptic plasticity. The following table summarizes the quantitative data on Arc gene expression following this compound administration in rats.[1]

| Brain Region | Fold Change in Arc Expression (relative to control) | Comparison with other Dopaminergic Agents |

| Frontal Cortex | 1.7-fold increase | Unique to this compound and Pridopidine; not observed with reference D1/D2 agonists or antagonists. |

| Striatum | Significant increase | Effect also observed with D2 receptor antagonists like remoxipride and haloperidol. |

Qualitative Effects on Neurochemistry and Behavior

While detailed dose-response data for this compound's effects on locomotor activity and specific monoamine changes are not fully available in the public domain, the qualitative effects have been described.

| Parameter | Observed Effect | Notes |

| Locomotor Activity | State-dependent modulation: Inhibits psychostimulant-induced hyperactivity and stimulates behavior in hypoactive states. | This dual action is a hallmark of "dopaminergic stabilizers." |

| Monoamine Neurochemistry | Striatal Arc expression positively correlates with striatal 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite. | This suggests an increase in dopamine turnover consistent with D2 receptor antagonism. |

Experimental Protocols

The following methodologies were employed in the key in vivo studies assessing the neuropharmacological effects of this compound.

Animal Models

-

Species: Male Sprague-Dawley rats were utilized for neurochemical and gene expression studies.

Drug Administration

-

The route of administration for this compound and reference compounds in the primary studies is not specified in the available abstracts.

Key Experimental Assays

-

Gene Expression Analysis:

-

Target Gene: Activity-regulated cytoskeleton-associated protein (Arc).

-

Method: Likely quantitative polymerase chain reaction (qPCR) or in situ hybridization to measure mRNA levels in the frontal cortex and striatum.

-

Purpose: To assess synaptic activation and plasticity following drug administration.

-

-

Monoamine Neurochemistry:

-

Method: High-performance liquid chromatography (HPLC) is a standard method for measuring monoamines and their metabolites in brain tissue.

-

Analytes: Dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) were assessed in the striatum.

-

Purpose: To determine the effect of this compound on dopamine turnover.

-

-

Behavioral Assessment:

-

Assay: Locomotor activity monitoring.

-

Conditions: Assessed in states of hyperactivity (induced by psychostimulants) and hypoactivity.

-

Purpose: To characterize the state-dependent behavioral effects of this compound.

-

Visualizing the Mechanism and Workflow

Hypothesized Signaling Pathway of this compound

The unique pharmacological profile of this compound, particularly its effect on cortical Arc expression, has led to a hypothesized mechanism of action that extends beyond simple D2 receptor antagonism to include modulation of glutamatergic signaling.

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for in vivo Assessment

The following diagram outlines a typical experimental workflow for the preclinical in vivo assessment of a novel neuropharmacological agent like this compound.

Caption: Generalized experimental workflow.

Conclusion and Future Directions

This compound presents a promising profile as a dopaminergic stabilizer with a unique mechanism of action that differentiates it from classical antipsychotics and other dopamine-modulating agents. The concurrent increase in both cortical and striatal Arc expression is a distinguishing feature. The hypothesis that this compound enhances NMDA receptor-mediated signaling in the frontal cortex provides a plausible explanation for its state-dependent effects on locomotor activity.

Further in-depth research is required to fully elucidate the neuropharmacological effects of this compound. Specifically, detailed dose-response studies for its behavioral and neurochemical effects are needed. Elucidating the precise molecular interactions that lead to the hypothesized enhancement of glutamatergic signaling will be crucial for understanding its full therapeutic potential in psychiatric and neurological disorders.

References

Methodological & Application

Ordopidine In Vivo Experimental Protocols: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine is a dopaminergic stabilizer that has shown potential in modulating neurotransmission. As a compound of interest for neurological and psychiatric disorders, robust and reproducible in vivo experimental protocols are crucial for elucidating its pharmacological profile. These application notes provide a detailed framework for conducting in vivo studies with this compound, based on available preclinical data for it and related compounds. The protocols outlined herein cover key areas of investigation including locomotor activity, neurochemical analysis, and target engagement through gene expression. While specific parameters for this compound are not extensively published, this document offers representative methodologies that can be adapted and optimized for specific research questions.

Compound Profile: this compound

This compound, chemically described as 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is classified as a dopaminergic stabilizer. This class of compounds is noted for its ability to inhibit psychostimulant-induced hyperactivity and to stimulate behavior in states of hypoactivity. In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist. In vivo studies suggest a unique neuropharmacological profile, including the enhancement of cortico-striatal Arc gene expression, which may be linked to enhanced N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies involving this compound and its structurally related analogue, Pridopidine. This data provides a basis for dose selection and expected outcomes in preclinical models.

Table 1: In Vivo Efficacy of this compound

| Parameter | Animal Model | Brain Region | Fold Change vs. Control | Reference |

| Arc Gene Expression | Sprague-Dawley Rat | Frontal Cortex | 1.7-fold increase | [1] |

| Arc Gene Expression | Sprague-Dawley Rat | Striatum | Significant increase | [1] |

Table 2: In Vivo Receptor Occupancy of Pridopidine (for reference)

| Dose | Animal Model | Receptor | Occupancy (%) | Reference |

| 3 mg/kg | Rat | Sigma-1 | 57 ± 2% | |

| 15 mg/kg | Rat | Sigma-1 | 85 ± 2% | |

| 60 mg/kg | Rat | Dopamine D2 | 44-66% |

Note: Specific dosage information for the this compound-induced Arc expression was not detailed in the referenced literature. The Pridopidine data is provided as a reference for a related compound.

Experimental Protocols

The following are detailed, representative protocols for the in vivo evaluation of this compound. Disclaimer: These are generalized methods and must be optimized for specific experimental conditions and institutional guidelines.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats are a suitable model for locomotor and neurochemical studies.

-

Weight: 220-270 g for locomotor and tissue neurochemistry studies.

-

Housing: Animals should be housed in groups of five per cage with a standard 12-hour light/dark cycle (lights on at 06:00 h, off at 18:00 h).

-

Acclimation: Allow at least one week of acclimation to the facility before any experimental procedures.

Drug Preparation and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle. While the specific vehicle for this compound is not published, a common starting point for similar compounds is sterile saline or a solution containing a small percentage of a solubilizing agent like Tween 80. The final formulation should be sterile-filtered.

-

Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are common routes for systemic administration in rats. The choice of route may influence the pharmacokinetic profile.

-

Dosage: Based on related compounds, a starting dose range for behavioral studies could be between 10 and 40 µmol/kg. Dose-response studies are essential to determine the optimal dose for a given endpoint.

Protocol 1: Locomotor Activity Assessment

This protocol is designed to measure the effect of this compound on spontaneous and induced locomotor activity.

Materials:

-

Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared beams.

-

This compound solution and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Habituation: For three consecutive days prior to testing, handle each rat and habituate them to the injection procedure with a saline injection. On the third day, place the animals in the locomotor activity chambers for 60 minutes immediately after the injection to acclimate them to the testing environment.

-

Baseline Activity: On the fourth day, administer a vehicle injection and immediately place the rats in the activity chambers. Record locomotor activity for 60 minutes to establish a baseline.

-

Drug Testing: On the fifth day, administer the prepared this compound solution or vehicle control. Immediately place the animals in the chambers and record horizontal and vertical activity for 60 minutes.

-

Data Analysis: Analyze the data in 5-minute bins. Key parameters to measure include total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber. Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Neurochemical Analysis of Monoamines

This protocol outlines the procedure for measuring monoamine levels in brain tissue following this compound administration.

Materials:

-

This compound solution and vehicle control.

-

Dissection tools.

-

Liquid nitrogen.

-

High-performance liquid chromatography with electrochemical detection (HPLC-EC) system.

Procedure:

-

Dosing: Administer this compound or vehicle to the rats.

-

Tissue Collection: At a predetermined time point post-administration (e.g., 60 minutes, corresponding to the end of the locomotor activity test), euthanize the animals via an approved method (e.g., decapitation).

-

Brain Dissection: Rapidly dissect the brains on an ice-cold surface. Isolate the frontal cortex and striatum.

-

Sample Preparation: Immediately freeze the dissected brain regions in liquid nitrogen and store at -80°C until analysis.

-

HPLC-EC Analysis: Homogenize the tissue samples and process them for the analysis of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using an established HPLC-EC method.

-

Data Analysis: Quantify the concentration of each monoamine and metabolite. Compare the levels in the this compound-treated group to the vehicle control group.

Protocol 3: Arc Gene Expression Analysis via In Situ Hybridization

This protocol describes the detection of Arc mRNA in brain tissue to assess neuronal activation following this compound treatment.

Materials:

-

This compound solution and vehicle control.

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Cryostat.

-

Digoxigenin (DIG)-labeled Arc riboprobe.

-

In situ hybridization reagents.

Procedure:

-

Dosing and Perfusion: At a selected time point after this compound or vehicle administration (e.g., 30-60 minutes, to capture peak mRNA expression), deeply anesthetize the rats and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Tissue Processing: Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.

-

Sectioning: Section the brains coronally at 30 µm using a cryostat. Collect sections containing the frontal cortex and striatum.

-

In Situ Hybridization: Perform in situ hybridization using a DIG-labeled antisense riboprobe for Arc mRNA. Include a sense probe as a negative control.

-

Imaging and Analysis: Visualize the labeled cells using microscopy. Quantify the Arc expression by measuring the optical density or the number of labeled cells in the regions of interest. Compare the expression levels between the this compound and vehicle groups.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo characterization.

Caption: Proposed signaling pathway for this compound.

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Ordopidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ordopidine (also known as ACR-325) is a dopaminergic stabilizer that functions as a low-affinity dopamine D2 receptor antagonist.[1][2] It has shown potential in models of motor function and psychosis.[3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the dissolution of this compound, preparation of stock solutions, and its application in cell culture, along with a summary of its chemical properties and a diagram of its putative signaling pathway.

This compound: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine | [2] |

| Synonyms | ACR-325, ACR325 | [2] |

| Molecular Formula | C₁₄H₂₀FNO₂S | |

| Molecular Weight | 285.38 g/mol | |

| Form | Available as this compound or this compound hydrochloride | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Recommended Dissolution Protocol for Cell Culture

This compound is a hydrophobic molecule, which necessitates the use of an organic solvent to prepare a concentrated stock solution before dilution in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of small molecules and its relatively low toxicity to most cell lines at low concentrations.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Cell culture medium appropriate for the cell line in use

-

Fetal Bovine Serum (FBS), heat-inactivated (optional, depending on the protocol)

Preparation of a 10 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.85 mg of this compound for every 1 mL of DMSO.

-

Calculation: (10 mmol/L) * (285.38 g/mol ) = 2853.8 g/L = 2.8538 mg/mL

-

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-